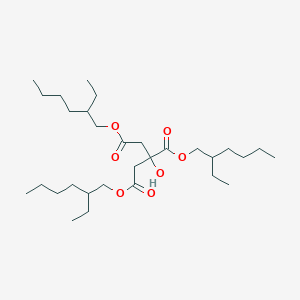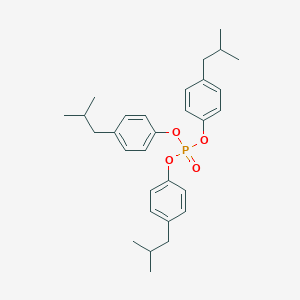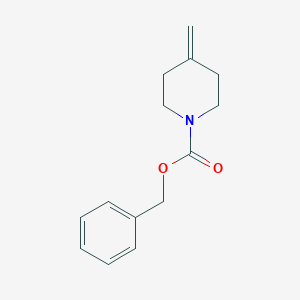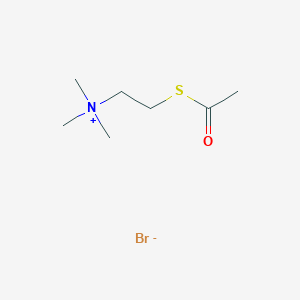![molecular formula C11H7N3 B167299 [2,2'-Bipyridine]-4-carbonitrile CAS No. 1613-71-4](/img/structure/B167299.png)
[2,2'-Bipyridine]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2'-Bipyridine]-4-carbonitrile, also known as BPY-CN, is a heterocyclic organic compound that contains two pyridine rings connected by a carbon-nitrile group. This compound has gained significant attention in the field of chemistry due to its unique properties and potential applications in various scientific research areas.
Mecanismo De Acción
The mechanism of action of [2,2'-Bipyridine]-4-carbonitrile is not well understood. However, it is believed that the compound acts as a ligand to form coordination complexes with metal ions. These complexes are believed to exhibit interesting properties such as luminescence and catalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of [2,2'-Bipyridine]-4-carbonitrile. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [2,2'-Bipyridine]-4-carbonitrile is its versatility as a ligand for the formation of coordination complexes with metal ions. This makes it a useful tool for studying the properties of these complexes.
However, one of the limitations of [2,2'-Bipyridine]-4-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the synthesis of [2,2'-Bipyridine]-4-carbonitrile can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on [2,2'-Bipyridine]-4-carbonitrile. One area of research is in the development of new coordination complexes with interesting properties such as luminescence and catalytic activity.
Another area of research is in the development of new organic semiconductors based on [2,2'-Bipyridine]-4-carbonitrile. These semiconductors have potential applications in electronic devices such as OLEDs and organic solar cells.
Finally, there is potential for the development of new synthetic methods for the synthesis of [2,2'-Bipyridine]-4-carbonitrile and related compounds. These methods could potentially lead to more efficient and cost-effective synthesis routes.
Métodos De Síntesis
The synthesis of [2,2'-Bipyridine]-4-carbonitrile involves the reaction between 2,2'-bipyridine and cyanogen bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of around 60-80°C. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
[2,2'-Bipyridine]-4-carbonitrile has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is in the field of coordination chemistry, where [2,2'-Bipyridine]-4-carbonitrile is used as a ligand to form coordination complexes with metal ions. These complexes have been found to exhibit interesting properties such as luminescence and catalytic activity.
Another area of research is in the field of organic electronics, where [2,2'-Bipyridine]-4-carbonitrile is used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Propiedades
Número CAS |
1613-71-4 |
|---|---|
Nombre del producto |
[2,2'-Bipyridine]-4-carbonitrile |
Fórmula molecular |
C11H7N3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H |
Clave InChI |
PUYQQJHWPHTKJK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C#N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)C#N |
Sinónimos |
4-CYANO-2,2'-BIPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)

![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)






![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)